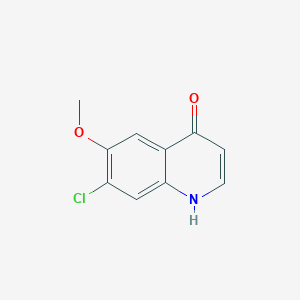

7-chloro-6-methoxy-1,4-dihydroquinolin-4-one

Description

Significance of the Quinolone Scaffold in Pharmaceutical Research

The quinolone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of pharmaceutical research. nih.gov This structural motif is particularly noteworthy for its presence in a wide range of compounds exhibiting diverse biological activities. The versatility of the quinolone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. nih.gov

Historically, the quinolone family first gained prominence with the discovery of nalidixic acid, a synthetic antibacterial agent. This discovery paved the way for the development of a large class of antibiotics known as the fluoroquinolones, which have been instrumental in treating a wide array of bacterial infections. mdpi.com The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.govmdpi.com

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a broad spectrum of therapeutic potential, including antimalarial, antiviral, and anticancer activities. nih.gov For instance, certain 4-anilino-quinoline derivatives have been investigated as potent inhibitors of protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. asianpubs.org The ability of the quinolone scaffold to interact with various biological targets underscores its importance and continued relevance in modern drug discovery.

Overview of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one within its Chemical Class

Within the broad family of quinolones, the 4-oxo-1,4-dihydroquinoline subclass is of particular interest. The compound this compound belongs to this chemical class. Its structure is characterized by a quinolone core with a chlorine atom at the 7th position and a methoxy (B1213986) group at the 6th position of the benzene ring, and a ketone group at the 4th position of the pyridinone ring.

While extensive research has been conducted on various substituted 4-oxo-1,4-dihydroquinoline derivatives, specific and detailed research findings for this compound are not extensively documented in publicly available scientific literature. However, the biological significance of its structural isomers, particularly 6-chloro-7-methoxy-4(1H)-quinolones, has been explored. These isomers have been investigated for their potential as antimalarial agents, showing efficacy against multiple stages of Plasmodium. acs.orgnih.gov The specific substitution pattern of chlorine and a methoxy group on the benzenoid ring is considered important for the activity of these related compounds. acs.org

The exploration of compounds like this compound is driven by the established therapeutic potential of the 4-oxo-1,4-dihydroquinoline scaffold. The specific placement of the chloro and methoxy groups on this particular isomer could influence its physicochemical properties and biological activity, making it a subject of interest for further investigation in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXWJMCKPFXLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 6 Methoxy 1,4 Dihydroquinolin 4 One and Its Analogues

General Synthetic Routes to 4-Oxo-1,4-dihydroquinoline Frameworks

The construction of the 4-oxo-1,4-dihydroquinoline core is a critical step in the synthesis of the target compound and its analogues. Several named reactions and cyclization strategies are widely employed for this purpose.

Cyclization Reactions for Quinolinone Ring Formation

A variety of cyclization reactions have been established for the formation of the quinolinone ring system. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component, followed by an intramolecular ring-closing reaction.

Gould-Jacobs Reaction : This is a widely used method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines. wikipedia.orgwikiwand.com The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative. wikiwand.com The resulting intermediate undergoes a thermal cyclization to form the quinolinone ring. d-nb.info The mechanism begins with a nucleophilic attack from the amine, followed by the loss of an alcohol to form a condensation product. wikipedia.orgwikiwand.com A subsequent 6-electron cyclization and another alcohol elimination step yield the quinoline (B57606) framework. wikipedia.orgwikiwand.com The reaction's regioselectivity can be influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.infomdpi.com

Conrad-Limpach-Knorr Synthesis : This method involves the reaction of anilines with β-ketoesters. wikipedia.orgacs.org The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization yields a 4-quinolone. pharmaguideline.com At higher temperatures, a β-ketoester anilide is formed, leading to a 2-quinolone upon cyclization. wikipedia.orgpharmaguideline.com The mechanism involves the initial formation of a Schiff base, followed by an electrocyclic ring-closing reaction. wikipedia.org

Camps Cyclization : This reaction utilizes the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.comwikipedia.org The mechanism proceeds through an intramolecular aldol (B89426) condensation. mdpi.com This method is particularly useful for the synthesis of 2-aryl-4-quinolones. wikipedia.orgacs.org

Other Cyclization Methods : Additional methods for quinolinone synthesis include the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com The Pfitzinger synthesis utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com Furthermore, palladium-catalyzed carbonylation reactions and N-heterocyclic carbene (NHC)-catalyzed syntheses have also been developed for the construction of the quinolin-4-one scaffold. mdpi.com

Strategies for Halogenation and Alkoxylation at Specific Positions

Introducing halogen and alkoxy groups at specific positions on the quinolinone ring is crucial for synthesizing analogues with diverse properties.

Halogenation : Direct halogenation of the quinoline ring can be challenging due to issues with regioselectivity. nih.gov However, various methods have been developed to achieve selective halogenation. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I2), and bromine (Br2) can afford 3-halogenated quinolines. nih.gov Regioselective C3–H halogenation of 4-quinolones can be achieved using potassium halide salts in the presence of hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org Metal-free methods for the C5-selective halogenation of quinolines using N-halosuccinimides (NCS, NBS, NIS) in water have also been reported. rsc.org Additionally, remote C-H halogenation at the C5 position of 8-substituted quinolines can be accomplished using trihaloisocyanuric acid. rsc.org

Alkoxylation : Alkoxy groups are often introduced by utilizing starting materials that already contain the desired substituent. For instance, using a methoxy-substituted aniline in a cyclization reaction will result in a methoxy-substituted quinolinone. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on halo-substituted quinolinones can be employed to introduce alkoxy groups. For example, a chloroquinoline derivative can be reacted with a sodium alkoxide to yield the corresponding alkoxyquinoline.

Specific Preparative Methods for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one

The synthesis of the specific compound, this compound, involves a multi-step process that combines the formation of the quinolinone core with the introduction of the chloro and methoxy (B1213986) substituents at the 7 and 6 positions, respectively.

Key Precursors and Starting Materials (e.g., Vanillic Acid Derivatives)

The synthesis often commences with readily available starting materials that contain the required methoxy group and a functionality that can be converted to the aniline necessary for the quinolinone ring formation. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its derivatives are common precursors. nih.gov The synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, starts from methyl 4-hydroxy-3-methoxybenzoate, which is a derivative of vanillic acid. atlantis-press.com This highlights the utility of such precursors in building complex heterocyclic systems. The general strategy involves the nitration of the vanillic acid derivative, followed by reduction of the nitro group to an amine, which then serves as the aniline component for the cyclization reaction.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a key step in forming the quinolinone ring. In the context of synthesizing this compound, an appropriately substituted N-(2-acylaryl)amide could undergo a Camps-type cyclization. mdpi.com Alternatively, a Gould-Jacobs approach starting from 4-chloro-3-methoxyaniline (B81333) and a malonic ester derivative would lead to the desired quinolinone framework. wikipedia.org The choice of cyclization technique often depends on the availability of starting materials and the desired substitution pattern.

Reductive Cyclization Approaches

Reductive cyclization methods provide another avenue for the synthesis of quinolinones. These approaches often involve the reduction of a nitro group on an aromatic ring that is suitably positioned to cyclize with a side chain. While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided search results, the general principle is applicable. For instance, a suitably substituted o-nitro-chalcone could undergo reductive cyclization to form a 2-substituted-4-quinolone.

Synthetic Methodologies Overview

| Reaction | Description | Key Features |

| Gould-Jacobs Reaction | Condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization. wikipedia.orgwikiwand.com | Forms 4-hydroxyquinolines (4-quinolones). wikipedia.org Regioselectivity is influenced by substituents. d-nb.infomdpi.com |

| Conrad-Limpach-Knorr Synthesis | Reaction of anilines with β-ketoesters. wikipedia.org | Yields 4-quinolones at lower temperatures and 2-quinolones at higher temperatures. pharmaguideline.com |

| Camps Cyclization | Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org | Produces quinolin-2-ones or quinolin-4-ones. mdpi.com |

| Electrophilic Halogenation | Cyclization of N-(2-alkynyl)anilines with electrophilic halogen sources. nih.gov | Provides 3-haloquinolines. nih.gov |

| Hypervalent Iodine-Mediated Halogenation | C3–H halogenation using potassium halides and PIFA/PIDA. acs.org | High regioselectivity for the 3-position. acs.org |

Derivatization and Functionalization Strategies of the Core Scaffold

The this compound scaffold serves as a versatile platform for a variety of chemical modifications. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting analogues. Key strategies for derivatization and functionalization focus on specific positions within the quinolinone core, namely the N1 and C3 positions, as well as the introduction of specific chemical moieties to influence molecular interactions.

Modifications at the N1 Position (e.g., Alkylation, Cyclopropyl Introduction)

The nitrogen atom at the N1 position of the 1,4-dihydroquinolin-4-one ring is a common site for derivatization. Alkylation, the introduction of an alkyl group, at this position is a fundamental strategy to introduce structural diversity. This modification can significantly impact the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Substitution Reactions at the C3 Position (e.g., Aryl, Alkyl, Heteroaryl, Carboxamide)

The C3 position of the quinolin-4-one core is another prime location for introducing a wide array of substituents. The functionalization at this position can be achieved through various synthetic methodologies, leading to analogues with diverse chemical and biological profiles.

Aryl, Alkyl, and Heteroaryl Substitutions:

The introduction of aryl, alkyl, and heteroaryl groups at the C3 position has been explored to expand the chemical space of quinolin-4-one derivatives. A transition-metal-free C-3 arylation of quinolin-4-ones has been achieved using arylhydrazines as an aryl radical source and air as an oxidant. organic-chemistry.orgnih.govacs.orgfigshare.com This method allows for the formation of a carbon-carbon bond at the C3 position under mild, room temperature conditions without the need for pre-functionalization or N-protection of the quinolin-4-one core. organic-chemistry.orgnih.govacs.orgfigshare.com Nickel-catalyzed C3-H functionalization represents another efficient method for introducing various groups, including aryl and alkyl substituents, with high site-selectivity. polyu.edu.hk

| Reaction Type | Key Reagents | Conditions | Key Advantages |

|---|---|---|---|

| C3-Arylation | Arylhydrazines, Base (e.g., K₂CO₃) | Room Temperature, Air (as oxidant) | Transition-metal-free, Mild conditions, No N-protection required |

| C3-H Functionalization | Nickel catalyst, Electrophiles | Room Temperature | High C3 selectivity, Broad substrate scope |

Carboxamide Introduction:

The introduction of a carboxamide group at the C3 position is a significant strategy in the development of quinolin-4-one analogues. Quinoline-4-carboxamide derivatives have been identified as a promising class of compounds with potential therapeutic applications. nih.govresearchgate.net The synthesis of these derivatives often involves the coupling of a C3-carboxylic acid precursor with a variety of amines. This approach allows for the systematic exploration of the structure-activity relationship by varying the substituent on the amide nitrogen.

Introduction of Hydrogen Bond-Accepting Moieties

The strategic placement of hydrogen bond-accepting moieties within the this compound framework can significantly influence the molecule's interaction with biological targets. Hydrogen bonds play a critical role in molecular recognition, and the introduction of acceptors can enhance binding affinity and specificity. The nitrogen atom of the quinoline ring and the carbonyl oxygen are inherent hydrogen bond acceptors. nih.govnsf.gov Further modifications can introduce additional acceptor sites. Theoretical studies on the hydrogen-bond accepting properties of various heteroaromatic rings can guide the rational design of analogues with optimized interaction capabilities. acs.org

Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, represents a key chemical transformation for modifying the quinolin-4-one scaffold. This reaction converts the 1,4-dihydroquinolin-4-one to the corresponding 1,4-dihydroquinoline-4-thione. This structural change can significantly alter the electronic properties and biological activity of the molecule.

Commonly used thionating agents include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). audreyli.comorganic-chemistry.org The reaction typically involves heating the quinolin-4-one with the thionating agent in an appropriate solvent. The resulting quinoline-4-thiones can serve as versatile intermediates for further synthetic transformations. nih.govresearchgate.net

| Thionating Agent | Typical Reaction Conditions | Product |

|---|---|---|

| Lawesson's Reagent | Reflux in a high-boiling solvent (e.g., toluene, xylene) | 1,4-dihydroquinoline-4-thione |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in a high-boiling solvent (e.g., pyridine (B92270), xylene) | 1,4-dihydroquinoline-4-thione |

Click Chemistry Approaches for Hybrid Molecule Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.netnih.govnih.govnih.gov

This methodology has been widely employed to synthesize hybrid molecules incorporating the quinolin-4-one scaffold. By introducing an azide (B81097) or an alkyne functionality onto the this compound core, it can be readily coupled with a complementary fragment (an alkyne or an azide, respectively) to generate novel hybrid structures. rsc.orgdntb.gov.uamdpi.comresearchgate.net This approach allows for the modular assembly of complex molecules from simpler building blocks, facilitating the exploration of a vast chemical space for drug discovery and other applications. nih.govnih.gov The resulting quinoline-triazole hybrids are a subject of interest in medicinal chemistry. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on the Benzenoid Ring

The substitution pattern on the benzenoid ring of the quinolone scaffold is a key determinant of its biological efficacy and selectivity. Strategic placement of specific functional groups can dramatically alter the compound's interaction with biological targets.

Significance of 6-Chloro and 7-Methoxy Substitution Patterns in Antimalarial Activity

The presence of a chloro group at the 6-position and a methoxy (B1213986) group at the 7-position of the 4(1H)-quinolone core is particularly significant for antimalarial activity. Research has identified this specific substitution pattern as an essential pharmacophore for potent action against Plasmodium species. nih.govresearchgate.net This combination has been shown to selectively inhibit the parasite's cytochrome bc1 complex over the mammalian equivalent, a crucial factor for therapeutic safety. nih.gov

Influence of Halogen Position on Receptor Affinity and Functionality (e.g., CB2 Receptor)

The position of halogen substituents on the quinoline (B57606) ring system plays a critical role in modulating receptor affinity and selectivity, particularly for targets such as the cannabinoid type 2 (CB2) receptor. While direct studies on 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one's CB2 affinity are specific, broader structure-activity relationship (SAR) studies on related quinoline and quinolinone scaffolds provide valuable insights.

For various quinoline-2(1H)-one and 1,8-naphthyridin-2(1H)-one derivatives, modifications on the benzenoid ring, including halogenation, significantly influence their affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov Research on cannabinoid ligands has shown that halogen substitution can enhance affinity, with bulkier halogens like bromine and iodine sometimes producing the largest effects, depending on their position. nih.gov The electronic properties and the specific location of the halogen are crucial; for example, in some quinoline-2,4(1H,3H)-dione series, C6- or C7-substituted analogs act as CB2 receptor antagonists, while C5- or C8-substituted versions are agonists. researchgate.net This highlights that the specific placement of a halogen, such as the chloro group at C-7, is a key determinant of the compound's functional activity at the receptor. researchgate.net

Synergistic Effects of Specific Benzenoid Substituents

A remarkable synergistic effect on antimalarial activity is observed with the combined substitution of a chloro group at the 6-position and a methoxy group at the 7-position. nih.gov This specific combination was found to improve antimalarial activity by a factor of 30 and was also crucial for eliminating cross-resistance to atovaquone (B601224), another cytochrome bc1 inhibitor. nih.gov Initial SAR studies confirmed that the 6-chloro-7-methoxy pattern not only boosted antimalarial potency but also improved physicochemical properties like solubility in certain analogues. nih.gov This synergy underscores the importance of multi-substitution on the benzenoid ring for optimizing both the pharmacodynamic and pharmacokinetic profiles of quinolone-based antimalarials. nih.gov

Correlation of C3 Substituents with Biological Activity

Substituents at the C3 position of the 4-quinolone ring are pivotal in defining the biological activity and potency of these compounds. Modifications at this position directly influence the molecule's interaction with its target, and these effects are governed by both the size and electronic nature of the substituent group.

Steric and Electronic Effects of Aryl and Alkyl Groups

The introduction of various aryl and alkyl groups at the C3 position has been extensively explored to optimize the antimalarial properties of the 6-chloro-7-methoxy-4(1H)-quinolone scaffold. nih.gov Both steric bulk and electronic properties of these substituents have a profound impact on efficacy.

| Compound Reference | C3-Substituent | EC50 (W2 strain, nM) | EC50 (TM90-C2B strain, nM) | Reference |

|---|---|---|---|---|

| 3 | Ethyl | Low-nanomolar | Low-nanomolar | nih.gov |

| 4 | Phenyl | Low-nanomolar | Low-nanomolar | nih.gov |

| 7, 62, 66, 67 | Various Phenyl Moieties | Low-nanomolar | Low-nanomolar | nih.gov |

Role of Carboxamide and Keto Substituents

Substituents containing carboxamide and keto functionalities at the C3 position are crucial for modulating the biological activity of 4-quinolones, including their potential as antibacterial agents and receptor ligands. The planarity between the 4-keto group and a 3-carboxylic acid group has been identified as a critical criterion for the biological activity of quinolone antibacterials. nih.gov

Influence of N1 Substitutions on the Pharmacological Profile

In the context of antimalarial 6-chloro-7-methoxy-4(1H)-quinolones, while specific and extensive SAR studies on the N1 position for the 7-chloro-6-methoxy variant are not widely published, general principles from related quinolone series can be extrapolated. The introduction of various alkyl and aryl groups at the N1 position can impact the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets and its pharmacokinetic characteristics.

For instance, in a series of related quinolone derivatives, the nature of the N1 substituent was found to be a key determinant of activity. The following table summarizes the general trends observed for N1 substitutions in quinolone analogs, which may provide a predictive framework for the this compound series.

| N1-Substituent | General Effect on Antibacterial Activity | Rationale |

|---|---|---|

| Cyclopropyl | Often optimal for high potency | Provides a favorable conformation for binding to DNA gyrase. |

| Ethyl | Generally maintains good activity | Offers a balance of steric bulk and lipophilicity. |

| t-Butyl | Can enhance activity against certain strains | Increases steric hindrance which may be beneficial for specific target interactions. |

| Fluoro-substituted Phenyl | Can enhance activity, particularly against anaerobes | The aryl ring can engage in additional binding interactions, and fluorine substitution can modulate electronic properties. |

It is important to note that these are general trends, and the optimal N1 substituent for a specific therapeutic target, such as those relevant to malaria, may differ from what is observed for antibacterial agents.

Stereochemical Aspects in Ligand-Target Interactions

The introduction of chiral centers into a drug molecule can have profound effects on its pharmacological activity, as stereoisomers can exhibit different affinities for their biological targets, as well as distinct metabolic and pharmacokinetic profiles. For derivatives of this compound, the introduction of a chiral substituent, particularly at the N1 position or other sites of modification, would necessitate an evaluation of the stereochemical requirements for optimal ligand-target interactions.

While specific studies detailing the stereoselective synthesis and differential activity of enantiomers of N1-substituted 7-chloro-6-methoxy-1,4-dihydroquinolin-4-ones are limited in the public domain, the principles of stereochemistry in drug action are well-established. For many classes of drugs, one enantiomer is significantly more active than the other (the eutomer versus the distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral drug.

In the broader field of quinolone research, the importance of stereochemistry has been demonstrated. For example, ofloxacin (B1677185) is a racemic mixture, while its S-(-)-enantiomer, levofloxacin, is responsible for the majority of its antibacterial activity. This highlights that the three-dimensional arrangement of atoms is critical for the proper orientation of the molecule within the binding site of its target.

For any future development of chiral derivatives of this compound, a thorough investigation into the stereochemical aspects of their interactions with the intended biological target would be imperative.

Modulation of ADME-Related Properties through Structural Design (e.g., Microsomal Stability, Membrane Permeability)

Microsomal Stability:

Liver microsomes contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The metabolic stability of a compound in the presence of liver microsomes is a key indicator of its likely in vivo half-life. Poor microsomal stability can lead to rapid clearance and low systemic exposure, thereby limiting therapeutic efficacy.

In a study of 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone analogs, it was demonstrated that structural modifications can lead to significant improvements in microsomal stability. For instance, certain biaryl ether analogs showed a marked improvement in stability, with some showing virtually no degradation in human liver microsomes. nih.govnih.gov This suggests that strategic modifications to the quinolone core can shield metabolically labile sites from enzymatic attack.

The following table presents data on the microsomal stability of selected 6-chloro-7-methoxy-4(1H)-quinolone analogs, illustrating the impact of structural changes on this important ADME parameter. nih.gov

| Compound Analog | Key Structural Feature | Human Liver Microsomal Stability (CLint, µL/min/mg) | Improvement Factor |

|---|---|---|---|

| para-fluorophenyl analog | Reference compound | High clearance | - |

| Analog 60 | ortho-methyl and para-substituent | Virtually no degradation | >2-fold over para-fluorophenyl analog |

| Analog 46 | Biaryl ether | 19 | - |

| Analog 62 | Biaryl ether with ortho- and para-substituents | No degradation measured | Significant improvement over Analog 46 |

Membrane Permeability:

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of membrane permeability. However, an optimal balance is required, as excessively high lipophilicity can lead to poor solubility and increased metabolism.

Quantitative structure-permeability relationship (QSPR) models often show that both molecular size and hydrophobicity are key determinants of transdermal and other membrane penetration. ljmu.ac.uk Therefore, the rational design of N1-substituents for this compound derivatives should aim to achieve a balance between sufficient lipophilicity for membrane permeation and appropriate physicochemical properties to maintain solubility and minimize metabolic liabilities.

Preclinical Biological Activities and Mechanistic Investigations

Antimalarial Efficacy of 6-Chloro-7-methoxy-4(1H)-quinolones

Derivatives featuring a 6-chloro-7-methoxy substitution pattern on the 4(1H)-quinolone core have emerged as a highly promising class of antimalarial agents. acs.org Research has shown that this specific substitution provides a synergistic effect that enhances antimalarial potency and improves the pharmacological profile, making these compounds effective against drug-resistant parasite strains. nih.gov These "endochin-like quinolones" (ELQs) have been optimized through structure-activity relationship (SAR) studies to yield candidates with potent, multistage activity. nih.govresearchgate.net

A significant advantage of 6-chloro-7-methoxy-4(1H)-quinolone derivatives is their ability to target multiple stages of the Plasmodium parasite's complex life cycle. researchgate.net This includes the erythrocytic stages that cause clinical symptoms, the exoerythrocytic (liver) stages responsible for relapse in species like P. vivax, and the gametocyte stages that are essential for transmission to mosquitoes. nih.gov

Compounds such as ELQ-300 and P4Q-391 have been shown to be highly efficacious against both the blood and liver stages of the malaria parasite. acs.org Research has confirmed that these quinolone-3-diarylethers are highly active against the primary human malaria parasites, P. falciparum and P. vivax. nih.govcdu.edu.au Beyond treating the clinical infection and preventing relapse, these compounds also possess transmission-blocking capabilities. nih.govbohrium.com Studies have demonstrated that these derivatives can reduce or prevent the exflagellation of male gametocytes, a critical step in the sexual reproduction of the parasite within the mosquito vector. researchgate.netnih.gov This multistage activity makes them valuable candidates for malaria eradication efforts, as they can potentially be used for treatment, prophylaxis, and preventing the spread of the disease. nih.govnih.gov

| Compound Class | Erythrocytic (Blood) Stage Activity | Exoerythrocytic (Liver) Stage Activity | Transmission-Blocking Activity | Reference |

|---|---|---|---|---|

| 6-Chloro-7-methoxy-4(1H)-quinolones (e.g., ELQ-300, P4Q-391) | Potent activity against P. falciparum and P. vivax | Confirmed efficacy against liver-stage parasites | Active against gametocytes, ookinetes, and oocysts; inhibits male gametocyte exflagellation | acs.orgresearchgate.netnih.govnih.gov |

The primary mechanism of antimalarial action for 6-chloro-7-methoxy-4(1H)-quinolones is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). nih.govlstmed.ac.uk This enzyme is a critical component of the electron transport chain, essential for ATP synthesis and the regeneration of ubiquinone required for pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net By blocking this complex, the quinolones disrupt the parasite's energy metabolism and vital biosynthetic pathways, leading to cell death. researchgate.net

A key feature of these compounds is their high selectivity for the parasite's cytochrome bc1 complex over the mammalian counterpart. acs.org This selectivity is attributed to significant structural differences between the parasite and human enzymes, particularly within the quinone-binding pockets. nih.gov The 6-chloro-7-methoxy substitution pattern has been specifically identified as a crucial factor in achieving this selective inhibition. acs.org

Further mechanistic studies have revealed that these quinolones can interact with different sites within the bc1 complex. The complex contains two distinct catalytic sites amenable to inhibition: the ubiquinol-oxidation (Qo) site and the ubiquinone-reduction (Qi) site. asm.orgnih.gov While the widely used antimalarial atovaquone (B601224) targets the Qo site, resistance can emerge rapidly through mutations in this region. nih.gov Notably, compounds like ELQ-300 have been identified as preferential Qi site inhibitors. asm.orgnih.gov This provides a significant advantage, as Qi site inhibitors can circumvent atovaquone resistance, making them effective against strains that are resistant to existing Qo-targeting drugs. researchgate.netasm.org

The potent in vitro activity of 6-chloro-7-methoxy-4(1H)-quinolones has been successfully translated into significant in vivo efficacy in various rodent models of malaria. The standard assay for evaluating in vivo antimalarial activity is the 4-day suppressive test (Thompson or Peters' test) using mice infected with Plasmodium berghei. nih.govnih.gov

In this model, several optimized 4(1H)-quinolone derivatives demonstrated excellent efficacy. nih.gov Treatment with these compounds resulted in a reduction of parasitemia (the percentage of infected red blood cells) by over 99% after a multi-day course. acs.orgresearchgate.net One of the most advanced preclinical candidates, ELQ-300, has also shown high activity against other rodent malaria species like P. yoelii and, importantly, against the human parasite P. falciparum in a humanized severe combined immunodeficiency (SCID) mouse model. nih.gov

| Compound/Series | Animal Model | Efficacy Metric | Result | Reference |

|---|---|---|---|---|

| Optimized 4(1H)-quinolones | P. berghei-infected mice | Parasitemia Reduction (after 6 days) | >99% | nih.govresearchgate.net |

| ELQ-300 | P. yoelii-infected mice | ED₉₀ (Dose for 90% reduction) | 0.15 mg/kg/day | nih.gov |

| ELQ-300 | P. falciparum in SCID mice | ED₉₀ (Dose for 90% reduction) | 5.9 mg/kg/day | nih.gov |

Anticancer and Antiproliferative Activities of Quinolone Derivatives

The quinolone scaffold is not only effective against parasites but also possesses significant antiproliferative and cytotoxic activities against various cancer cells. benthamdirect.comnih.gov Derivatives of quinolin-4-one have shown strong potency against a range of human tumor cell lines, establishing them as a versatile platform for the development of novel anticancer agents. researchgate.net

Quinolone derivatives have demonstrated broad-spectrum inhibitory effects across numerous cancer cell lines. benthamdirect.comresearchgate.net Their cytotoxic activity has been confirmed through in vitro assays against cancers of diverse origins, including hematological malignancies, solid tumors, and drug-resistant cell lines.

For instance, specific derivatives have shown potent activity against breast cancer (MCF-7), lung cancer (A549), ovarian cancer (SKOV-3), and colon cancer (COLO 205, HCT116) cell lines. mdpi.comresearchgate.netiiarjournals.org Further studies have documented efficacy against leukemia (SR), renal cancer (UO-31), melanoma (LOX IMVI), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. mdpi.comnih.gov The potency of some of these compounds reaches the nanomolar range, highlighting their potential as highly effective cytotoxic agents. researchgate.net

| Quinolone Derivative Type | Inhibited Cancer Cell Lines | Reference |

|---|---|---|

| Ciprofloxacin Derivatives | SR (Leukemia), UO-31 (Renal), LOX IMVI (Melanoma), MCF-7 (Breast), A549 (Lung), SKOV-3 (Ovarian), HCT116 (Colorectal) | mdpi.comiiarjournals.org |

| General Quinolones | K-562 (Bone Marrow), HeLa (Cervical) | nih.gov |

| Substituted 4-Phenylquinolin-2(1H)-one (Compound 11e) | COLO 205 (Colon), NCI-60 Panel | researchgate.net |

The anticancer effects of quinolone derivatives are mediated through multiple mechanisms that disrupt the normal processes of cell division and survival. A primary mechanism for many quinolones is the inhibition of type II topoisomerases, enzymes that are critical for resolving DNA topological problems during replication and transcription. benthamdirect.comresearchgate.net By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which can trigger cell death. acs.orgnih.gov

In addition to targeting topoisomerases, quinolone derivatives can interfere with other key components of cell proliferation. Some compounds have been shown to disrupt the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. researchgate.net This interference leads to a halt in the cell cycle, typically at the G2/M phase. researchgate.netnih.gov

A common outcome of treatment with these compounds is the induction of cell cycle arrest. nih.govnih.gov Depending on the specific derivative and cell line, arrest can occur in the S phase or, more commonly, the G2/M phase. iiarjournals.orgnih.gov This cessation of the cell cycle prevents cancer cells from dividing and can be a prelude to programmed cell death, or apoptosis. nih.gov Quinolones have been shown to induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) pathway and pathways involving key regulatory proteins like p53 and the Bcl-2 family of proteins. researchgate.netiiarjournals.org

Molecular Target Interactions (e.g., Tyrosine-Protein Kinase c-Src, Insulin-like Growth Factor-1 Receptor, General Tyrosine Kinase Inhibition)

While specific inhibitory data for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one against Tyrosine-Protein Kinase c-Src and Insulin-like Growth Factor-1 Receptor (IGF-1R) are not extensively detailed in the available literature, the broader quinoline (B57606) and quinolinone structural families are well-documented as potent inhibitors of various tyrosine kinases.

Derivatives of the quinoline scaffold have been investigated as inhibitors of several receptor tyrosine kinases. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of the c-Met kinase. nih.gov One compound in this series demonstrated a half-maximal inhibitory concentration (IC50) value of 0.030 ± 0.008 μM against c-Met. nih.gov Further research into 4-phenoxyquinoline derivatives also yielded compounds with significant c-Met kinase inhibitory activity, with one promising compound showing an IC50 value of 0.90 nM. x-mol.com

The 4-oxo-1,4-dihydroquinoline core has also been incorporated into molecules designed to target other tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Studies on substituted (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate (B79036) derivatives showed that certain compounds had strong binding affinities for EGFR tyrosine kinase. rjptonline.org The general class of 4-anilinoquinazolines, which are structurally related to quinolinones, have been widely explored as inhibitors of protein tyrosine kinases including EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.com Structure-activity relationship (SAR) studies on these related quinazoline (B50416) compounds have shown that substitutions at the C-6 and C-7 positions, such as the methoxy (B1213986) group present in the subject compound, are important for EGFR inhibitory activity. mdpi.com

Modulation of Cannabinoid Receptors (CB2) by 4-Oxo-1,4-dihydroquinolines

The 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold has been identified as a highly adaptable template for the development of potent and selective ligands for the Cannabinoid Receptor 2 (CB2). This class of compounds has been the subject of extensive pharmacomodulation to explore and define the structural elements required for high affinity and specific functionality at the CB2 receptor. The core quinolinone structure serves as a central scaffold onto which various substituents can be added to modulate biological activity.

Research has demonstrated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide exhibit significant affinity and selectivity for the human CB2 receptor (hCB2) over the CB1 receptor. The introduction of different substituents at various positions on the quinoline ring has been systematically studied to understand the structure-affinity relationships (SAR).

The position of a chlorine atom on the quinoline core has been shown to influence binding affinity. Studies involving the synthesis of 6-chloro, 7-chloro, and 8-chloro-4-oxo-1,4-dihydroquinolines were conducted to evaluate the role of the quinoline scaffold in receptor interaction. These investigations have led to the characterization of new selective CB2 receptor ligands. The data from competitive binding experiments, where compounds are assessed for their ability to displace a radioligand from the receptor, are typically expressed as the inhibition constant (Ki).

| Compound | Substitution Pattern | hCB2 Ki (nM) | hCB1 Ki (nM) | Selectivity Index (CB1/CB2) |

|---|---|---|---|---|

| Compound A | Unsubstituted | 15.8 | >1000 | >63 |

| Compound B | 7-Chloro | 8.9 | >10000 | >1123 |

| Compound C | 6-Chloro | 25.1 | >10000 | >398 |

| Compound D | 8-Chloro | 50.5 | >10000 | >198 |

Note: Data are representative examples derived from literature on the 4-oxo-1,4-dihydroquinoline-3-carboxamide class. Actual values may vary based on specific side chains attached to the core structure.

The functional activity of 4-oxo-1,4-dihydroquinoline derivatives at the CB2 receptor is highly sensitive to their substitution patterns. Minor structural modifications can result in a dramatic switch in functionality, from agonist to antagonist or inverse agonist. This functional plasticity makes the quinolinone scaffold particularly valuable for developing molecular probes and potential therapeutic agents with specific functional profiles.

The introduction of a chlorine atom onto the quinoline ring is one such modification that has been shown to result in a switch of the compound's functionality. Functional activity is often assessed using [35S]GTPγS binding assays, which measure the activation of the G-protein coupled to the receptor. In this assay, agonists increase the binding of [35S]GTPγS, while inverse agonists decrease the basal binding. Studies have shown that while some 4-oxo-1,4-dihydroquinoline derivatives act as agonists, the introduction of a chlorine atom can shift the profile towards antagonism or inverse agonism.

| Compound | Substitution Pattern | Functional Profile | [35S]GTPγS Binding (% of Basal) |

|---|---|---|---|

| Compound E | Unsubstituted Agonist | Agonist | 135% |

| Compound F | Chloro-substituted | Inverse Agonist | 75% |

| SR-144528 | Reference Inverse Agonist | Inverse Agonist | 22% |

Note: Data are illustrative of findings within the 4-oxo-1,4-dihydroquinoline class. The percentage of basal stimulation for agonists is typically >100%, while for inverse agonists it is <100%.

Enzyme Inhibition Studies (e.g., Aldosterone (B195564) Synthase CYP11B2)

Aldosterone synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in aldosterone biosynthesis. wikipedia.org Inhibition of this enzyme is a therapeutic strategy for managing conditions associated with excess aldosterone. researchgate.net The quinolinone scaffold has been explored for its potential to inhibit CYP11B2.

Research has led to the development of a series of pyridine-substituted 3,4-dihydro-1H-quinolin-2-one derivatives as in vivo active aldosterone synthase inhibitors. researchgate.net These compounds, which are structurally related to 4-oxo-1,4-dihydroquinolines, demonstrated the potential of the broader quinolinone class to interact with and inhibit this key enzyme. Achieving high selectivity for CYP11B2 over the highly homologous enzyme CYP11B1 (11β-hydroxylase), which is crucial for cortisol synthesis, is a primary goal in the development of such inhibitors to avoid undesirable side effects. researchgate.netnih.gov While specific data on this compound as a CYP11B2 inhibitor is not detailed, the activity of related quinolinone derivatives suggests the scaffold is a viable starting point for designing inhibitors of aldosterone synthase. researchgate.net

Computational and Structural Characterization Studies

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is instrumental in drug discovery for understanding how a ligand, such as a quinolinone derivative, might interact with the active site of a biological target, typically a protein or enzyme. nih.govnih.gov

For the quinoline (B57606) and quinolinone class of compounds, docking studies have been pivotal in identifying key binding interactions. These simulations often reveal that the binding affinity is governed by a combination of hydrogen bonds and hydrophobic interactions. jocpr.com For instance, in studies of related 2-chloro-quinoline derivatives, docking analyses identified crucial hydrogen bonds formed between the quinoline nitrogen and amino acid residues like Lysine 101 or Lysine 103 in the active site of HIV-1 reverse transcriptase. nih.govjocpr.com Furthermore, π-π stacking interactions between the aromatic quinoline ring system and residues such as Tyrosine and Phenylalanine are frequently observed, contributing significantly to the stability of the ligand-receptor complex. jocpr.com

In the case of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one, it is hypothesized that the 4-oxo group and the heterocyclic nitrogen atom would be key sites for hydrogen bonding. The methoxy (B1213986) and chloro substituents would modulate the electronic properties and steric profile of the molecule, influencing its fit and interactions within a target's binding pocket. Docking studies on analogous quinazolinone derivatives targeting the EGFR enzyme have shown that such substitutions are critical for achieving high binding affinity. ijpbs.com

Table 1: Illustrative Binding Interactions for Quinoline Derivatives from Docking Studies This table is based on findings for related quinoline compounds, not specifically this compound.

| Interaction Type | Potential Interacting Group on Quinolinone Core | Typical Interacting Amino Acid Residue | Reference Study Context |

|---|---|---|---|

| Hydrogen Bond | 4-Oxo group (C=O) | Lysine, Serine, Aspartate | EGFR, PARP Inhibition ijpbs.com |

| Hydrogen Bond | Ring Nitrogen (N-H) | Lysine, Glutamate | HIV Reverse Transcriptase nih.govjocpr.com |

| π-π Stacking | Quinoline aromatic rings | Tyrosine, Phenylalanine, Tryptophan | HIV Reverse Transcriptase jocpr.com |

| Hydrophobic Interaction | Chloro group, Benzene (B151609) ring | Leucine, Valine, Alanine | General Kinase Inhibition |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel molecules and identifying the key physicochemical properties (descriptors) that influence their efficacy. researchgate.net

For 7-chloro-4-aminoquinoline analogs, a related class of compounds, QSAR studies have been successfully employed to understand their antimalarial activity. researchgate.net In these studies, various descriptors are calculated, including electronic (e.g., dipole moment), steric (e.g., molar refractivity), and topological (e.g., connectivity indices) properties. Statistical methods like multiple linear regression (MLR) are then used to build models that connect these descriptors to the observed biological activity. researchgate.net

Theoretical Investigations of Molecular Interactions (e.g., Electron Interaction, Hirshfeld Properties)

Theoretical studies, particularly Hirshfeld surface analysis, provide profound insights into the intermolecular interactions that govern the packing of molecules in a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts. rsc.orgnih.gov

While a specific Hirshfeld analysis for this compound is not available, studies on analogous 6-methoxyquinoline (B18371) and other substituted quinoline derivatives offer a clear picture of the expected interactions. rsc.orgnih.govtandfonline.com These analyses consistently show that the crystal packing is dominated by a combination of H···H, C···H, and O···H contacts, which are characteristic of van der Waals forces and hydrogen bonding. nih.gov

For instance, the Hirshfeld analysis of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, a structurally similar compound, revealed that the most significant contributions to crystal packing came from H···H (34.2%), H···O/O···H (19.9%), H···Cl/Cl···H (12.8%), and H···C/C···H (10.3%) interactions. The presence of chloro and oxygen atoms leads to specific, directed interactions that stabilize the crystal structure. The fingerprint plots derived from this analysis help to distinguish these interactions, with sharp spikes indicating hydrogen bonds and more diffuse regions representing weaker van der Waals contacts. nih.gov For this compound, similar patterns of intermolecular contacts are expected to define its solid-state architecture.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dihydroquinoline Analog * *Data derived from the analysis of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 34.2% | Represents general van der Waals forces and is the most abundant contact. |

| H···O/O···H | 19.9% | Indicates the presence of C-H···O hydrogen bonds, likely involving the keto and methoxy groups. |

| H···Cl/Cl···H | 12.8% | Highlights interactions involving the chlorine substituent, acting as a weak hydrogen bond acceptor. |

| H···C/C···H | 10.3% | Reflects weaker C-H···π interactions involving the aromatic rings. |

| C···C | 9.7% | Suggests the presence of π-π stacking interactions between quinoline rings. |

X-ray Crystallographic Analysis for Structural Elucidation

The crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the structure of the closely related analog, 4-chloro-6,7-dimethoxyquinoline, has been determined, offering valuable structural information. researchgate.netnih.gov The analysis of this analog shows that the quinoline ring system is almost planar. researchgate.net An intramolecular C—H···Cl interaction is observed, which helps to stabilize the molecular conformation. researchgate.net Bond lengths and angles are within the typical ranges for such heterocyclic systems. researchgate.net This data suggests that the core bicyclic structure of this compound would also be largely planar, with the substituents lying close to this plane. The precise orientation of the methoxy group and the bond parameters of the dihydro-oxo-pyridine ring would be the primary differences.

Table 3: Selected Crystallographic Data for the Analog 4-Chloro-6,7-dimethoxyquinoline researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

| Z (molecules/unit cell) | 4 |

Applications and Future Research Directions

Role of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one as a Synthetic Intermediate in Pharmaceutical Production

The 4-quinolone core structure, exemplified by this compound, is a foundational scaffold in medicinal chemistry. tandfonline.comchim.it While this exact compound may not be directly cited in all synthesis pathways, closely related analogues are crucial intermediates in the production of several key pharmaceuticals, particularly in oncology. The strategic placement of the chloro, methoxy (B1213986), and ketone functional groups on the quinoline (B57606) ring system makes it a versatile precursor for building more complex molecules.

For instance, the synthesis of multi-targeted tyrosine kinase inhibitors often relies on a quinoline or quinolinone core. durham.ac.uk Drugs such as Cabozantinib and Foretinib, which target receptors like MET, VEGFR2, and RET, are built upon a substituted quinoline framework. chemicalbook.comwikipedia.org The synthesis of Cabozantinib, for example, involves intermediates like 6,7-dimethoxyquinolin-4(1H)-one, which shares a very similar substitution pattern to this compound. researchgate.netresearchgate.net These intermediates undergo further chemical modifications, such as chlorination and subsequent etherification, to link the quinoline core to other aromatic moieties, ultimately forming the final active pharmaceutical ingredient. durham.ac.ukgoogle.com

The value of these quinolinone intermediates lies in their ability to be selectively functionalized. The chlorine atom, for example, can serve as a leaving group for nucleophilic aromatic substitution reactions, allowing for the attachment of various side chains that are critical for the drug's binding affinity and pharmacological profile. durham.ac.uk Therefore, compounds like this compound represent a vital class of building blocks for the synthesis of complex, life-saving medications.

Development of Next-Generation Quinolone-Based Therapeutics

The quinolone scaffold has a storied history, beginning with its discovery as an antibacterial agent. chim.itnih.gov The initial compounds, like nalidixic acid, have evolved over generations into broad-spectrum fluoroquinolones with potent activity against a wide range of bacteria. nih.gov This evolution was driven by systematic modifications to the core quinolone structure to enhance efficacy, expand the spectrum of activity, and improve pharmacokinetic properties. mdpi.com

More recently, this developmental trajectory has pivoted towards non-antibacterial applications, most notably in cancer therapy. ekb.egnih.gov Researchers have successfully repurposed the quinolone scaffold, traditionally known for inhibiting bacterial DNA gyrase and topoisomerase IV, to target eukaryotic type II topoisomerases, which are crucial for the replication of cancer cells. nih.govnih.gov This has led to the development of novel anticancer agents with potent cytotoxic activity. nih.govnews-medical.net

The development of these next-generation therapeutics involves strategic chemical modifications to the basic quinolone framework. Key areas of derivatization include:

Position N1: Substitution at this position can influence potency and cell permeability.

Position C3: The carboxylic acid group typical of antibacterial quinolones can be modified or replaced to alter the mechanism of action. nih.gov

Position C7: This position is often a site for introducing bulky side chains that can enhance binding to new targets and improve the safety profile. tandfonline.com

This targeted chemical engineering has yielded compounds that not only inhibit topoisomerases but also exhibit activity against other cancer-related targets, such as protein kinases. researchgate.net The favorable physicochemical and pharmacokinetic properties of the quinolone class, including good oral bioavailability and tissue penetration, make them an attractive scaffold for further development. ekb.eg

Table 1: Examples of Next-Generation Quinolone-Based Therapeutic Targets

| Therapeutic Target | Drug Class/Example | Intended Application |

| Eukaryotic Topoisomerase II | Vosaroxin, Novel Fluoroquinolone Analogs | Cancer (e.g., Leukemia, Solid Tumors) mdpi.comnih.gov |

| c-Met, VEGFR2 | Cabozantinib, Foretinib | Cancer (e.g., Thyroid, Liver, Kidney) durham.ac.ukwikipedia.org |

| Axl Kinase | Novel Quinolone Derivatives | Cancer (e.g., Breast Cancer) nih.gov |

| FLT3 Kinase | Substituted Quinolinones | Cancer (e.g., Acute Myeloid Leukemia) nih.gov |

| PIM-1 Kinase | Quinoline-Pyridine Hybrids | Cancer (e.g., Leukemia, Liver Cancer) researchgate.net |

Exploration of Novel Pharmacological Targets for the Quinolone Scaffold

The versatility of the quinolone scaffold has prompted extensive research into its potential to interact with a wide array of biological targets beyond its original antibacterial role. This exploration is opening up new avenues for treating a diverse range of diseases.

Anticancer Targets: A primary focus of current research is the application of quinolones in oncology. The scaffold has been shown to be effective against several novel cancer targets:

Human Topoisomerase II: Unlike their antibacterial counterparts that target bacterial topoisomerases, new quinolone derivatives have been specifically designed to inhibit human topoisomerase II, inducing DNA damage and apoptosis in cancer cells. nih.govekb.egingentaconnect.com

Protein Kinases: The quinolone structure has proven to be an effective framework for designing potent inhibitors of various protein kinases that are often dysregulated in cancer. Targets include receptor tyrosine kinases like c-Met, VEGFR, Axl, and FLT3, as well as intracellular kinases like PIM-1. researchgate.netnih.govnih.govresearchgate.net Inhibition of these kinases can block critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Other Anticancer Mechanisms: Quinolone derivatives are also being investigated for their ability to induce cell cycle arrest, inhibit histone deacetylases (HDACs), and disrupt microtubule function, showcasing the scaffold's multi-faceted anticancer potential. mdpi.comresearchgate.net

Neurodegenerative Diseases: Emerging research suggests a potential role for quinolone-based compounds in addressing neurodegenerative disorders such as Alzheimer's and Parkinson's disease. chim.it The proposed mechanisms often involve the modulation of mitochondrial function and the reduction of oxidative stress, which are key pathological features of these conditions. myquinstory.infomyquinstory.infonih.gov Certain metabolites with a quinolinic acid structure have been implicated in the pathology of neurodegeneration, suggesting that synthetic quinolone derivatives could be designed to interfere with these processes or provide neuroprotective effects. mdpi.com However, it is also noted that some fluoroquinolones have been associated with neurotoxicity, indicating a complex relationship that requires careful investigation. nih.gov

The continued exploration of the quinolone scaffold against these novel targets underscores its status as a "privileged structure" in medicinal chemistry, capable of yielding new therapies for some of the most challenging human diseases. tandfonline.com

Q & A

Q. What are the standard synthetic routes for 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one, and what reagents are critical for achieving high yields?

The synthesis typically involves halogenation and methoxylation steps. Key methods include:

- Ring-closing metathesis (RCM): Using sodium hydroxide in methanol/water under reflux to introduce substituents .

- Nucleophilic substitution: Reacting intermediates with sodium iodide in acetonitrile, catalyzed by triethylamine, to install the methoxy group .

- Acid-mediated cyclization: Hydrochloric acid or acetic acid facilitates cyclization of precursor molecules, with magnesium and ammonium chloride as catalysts for improved efficiency . Purification via ethanol recrystallization is recommended to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR: Identifies substituent positions (e.g., methoxy δ ~3.8 ppm, carbonyl δ ~180 ppm) and confirms aromatic proton environments .

- IR spectroscopy: Detects C=O stretches (~1670–1730 cm⁻¹) and O–CH₃ vibrations (~2800–3000 cm⁻¹) .

- X-ray crystallography: Resolves molecular geometry (e.g., dihedral angles between quinoline rings) and validates crystal packing via π-π stacking interactions (3.6–3.8 Å distances) .

Q. How can researchers confirm the regioselectivity of methoxy and chloro substituents in this compound?

- NOESY NMR: Correlates spatial proximity of substituents to adjacent protons.

- Crystallographic refinement: SHELXL97 software refines bond lengths and angles to confirm substitution patterns .

- Comparative synthesis: Testing alternative reagents (e.g., Ag₂SO₄ vs. NaI) to assess positional selectivity .

Advanced Research Questions

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Solvent optimization: Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to protic solvents .

- Catalyst tuning: Using triethylamine as a base enhances reaction specificity for methoxylation .

- Temperature control: Reflux conditions (e.g., 80–100°C) improve cyclization efficiency while avoiding decomposition .

Q. How can discrepancies between experimental and computational data (e.g., DFT vs. crystallography) be resolved for this compound?

- Validation protocols: Cross-checking computed bond lengths/angles with X-ray data (e.g., unit cell parameters: a = 9.74 Å, b = 10.55 Å) .

- Electron density maps: Analyzing residual density peaks in crystallographic models to identify unaccounted electronic effects .

- Multi-method spectroscopy: Combining UV-Vis and NMR to correlate experimental absorbance with theoretical HOMO-LUMO gaps.

Q. What role do π-π stacking interactions play in stabilizing the crystal lattice of this compound derivatives?

- Crystal packing analysis: Aromatic rings align with centroid distances of 3.6–3.8 Å, enhancing lattice stability .

- Thermal studies: TGA/DSC can correlate stacking strength with melting points or sublimation behavior.

- Solvent effects: Polar solvents disrupt stacking during crystallization, necessitating non-polar alternatives for high-quality crystals .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.